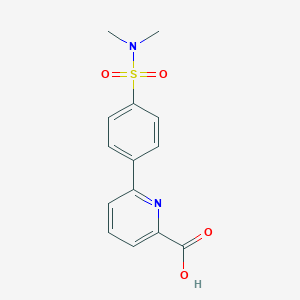
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that belongs to the class of organic compounds known as picolinates. It is an aromatic heterocyclic compound that has a molecular formula of C10H11NO4S. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. 6-DMPPA is a white to off-white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to act as a catalyst in the reaction of organic substrates, promoting the formation of the desired product. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% may also act as a ligand, binding to the active sites of enzymes and other proteins, thereby modulating their activity.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to have no direct biochemical or physiological effects. However, it may affect the activity of enzymes and other proteins by binding to their active sites, thereby modulating their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ease of synthesis. The reaction is typically conducted at room temperature, and yields a white crystalline solid. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is soluble in organic solvents, which makes it easy to handle and store. The main limitation of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is that it is not very stable, and is prone to decomposition in the presence of light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include exploring its use as a reagent in the synthesis of peptides and peptidomimetics, investigating its potential as a ligand for enzymes and other proteins, and studying its effects on the activity of enzymes and other proteins. In addition, further research could be conducted to explore the potential of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as an intermediate in the synthesis of drugs, pesticides, and dyes. Finally, further research could be conducted to improve the stability of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%, thus enabling it to be used in a wider range of applications.
Synthesemethoden
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with picolinic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature, and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various biologically active compounds, including antimicrobial agents, antitumor agents, and inhibitors of the enzyme cyclooxygenase-2. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in the synthesis of peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


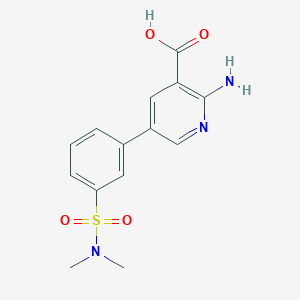
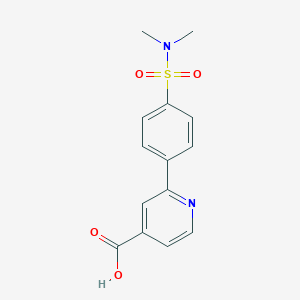
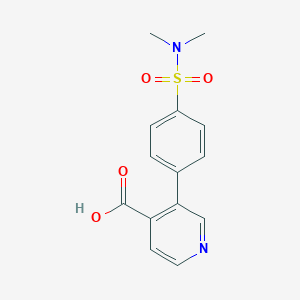
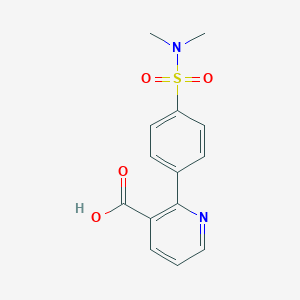
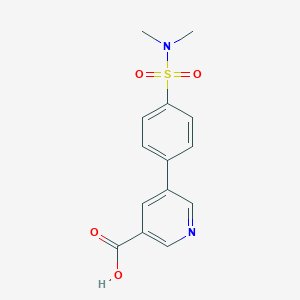

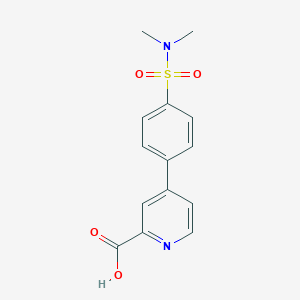


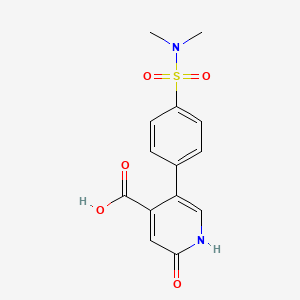
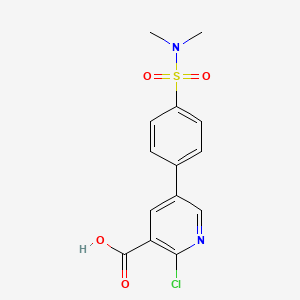

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)